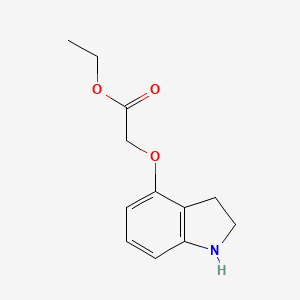

Ethyl 2-(indolin-4-yloxy)acetate

Beschreibung

BenchChem offers high-quality Ethyl 2-(indolin-4-yloxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(indolin-4-yloxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2,3-dihydro-1H-indol-4-yloxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)8-16-11-5-3-4-10-9(11)6-7-13-10/h3-5,13H,2,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXHIDHBBYHEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide on the Core Properties of Ethyl 2-(indolin-4-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The substitution pattern on the indoline ring system can significantly modulate its pharmacological profile. This technical guide focuses on Ethyl 2-(indolin-4-yloxy)acetate, a derivative with potential for biological activity stemming from its 4-oxyacetate substitution. While specific data for this compound is scarce, we can infer its properties and potential applications by examining its constituent parts and related molecules. 4-hydroxyindole, a likely precursor, is an important intermediate in the synthesis of various pharmaceutical agents.[3][4] Furthermore, various indoline derivatives have shown promise as potent antioxidant and anti-inflammatory agents.[5]

Predicted Physicochemical Properties

The physicochemical properties of Ethyl 2-(indolin-4-yloxy)acetate have been estimated based on the properties of structurally similar compounds, such as other ethyl indole/indoline acetate derivatives. These predicted values are useful for guiding experimental design, including solvent selection for synthesis and purification, as well as for preliminary in silico screening.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₅NO₃ | Calculated |

| Molecular Weight | 221.25 g/mol | Calculated |

| Appearance | Off-white to light brown solid | By analogy to similar compounds like 4-hydroxyindole.[6] |

| Melting Point | 80 - 100 °C | Estimated based on related indole acetate derivatives. |

| Boiling Point | > 300 °C (decomposes) | Estimated |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in water. | By analogy to other organic esters. |

| logP | ~2.0 - 2.5 | Estimated |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to Ethyl 2-(indolin-4-yloxy)acetate involves a two-step process starting from 4-hydroxyindole. The first step is the reduction of the indole ring to an indoline, followed by an etherification of the hydroxyl group.

Synthesis of 4-hydroxyindoline (Precursor)

4-hydroxyindole can be synthesized via several reported methods.[7][8][9] The subsequent reduction to 4-hydroxyindoline is a standard procedure for indole derivatives.

Experimental Protocol: Reduction of 4-hydroxyindole

-

Reaction Setup: To a solution of 4-hydroxyindole (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation with a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction carefully (e.g., with water if using NaBH₃CN). Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Ethyl 2-(indolin-4-yloxy)acetate

The etherification of 4-hydroxyindoline with ethyl bromoacetate can be achieved via the Williamson ether synthesis.[10]

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyindoline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Base Addition: Add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq) to the solution and stir for 30-60 minutes at room temperature to form the corresponding phenoxide.

-

Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Characterization

The structure and purity of the synthesized Ethyl 2-(indolin-4-yloxy)acetate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the ester carbonyl, C-O ether linkage, and N-H bond of the indoline.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for Ethyl 2-(indolin-4-yloxy)acetate, the indoline scaffold is associated with a range of pharmacological activities, including antioxidant and anti-inflammatory effects.[5] Derivatives of indoline have been shown to protect cells against oxidative stress and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]

It is hypothesized that Ethyl 2-(indolin-4-yloxy)acetate could act as an antioxidant and anti-inflammatory agent. The potential mechanism of action could involve the modulation of cellular signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.

-

NF-κB Signaling: The compound might inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

-

Nrf2 Signaling: The indoline moiety could potentially activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and the expression of cytoprotective enzymes.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Ethyl 2-(indolin-4-yloxy)acetate.

Conceptual Anti-Inflammatory Signaling Pathway

Caption: Conceptual inhibition of the NF-κB inflammatory pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

- 4. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]

- 5. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 8. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Phenol ether - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(indolin-4-yloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for Ethyl 2-(indolin-4-yloxy)acetate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct literature on its synthesis, this guide outlines a feasible and robust two-step synthetic pathway based on well-established chemical transformations. The proposed synthesis involves the preparation of the key intermediate, 4-hydroxyindoline, followed by its O-alkylation to yield the target compound.

Proposed Synthetic Pathway

The synthesis of Ethyl 2-(indolin-4-yloxy)acetate can be logically approached in two primary stages:

-

Synthesis of 4-Hydroxyindoline: This intermediate can be prepared via the reduction of 4-hydroxyindole. Various methods exist for the synthesis of 4-hydroxyindole itself[1][2][3][4][5].

-

O-Alkylation of 4-Hydroxyindoline: The phenolic hydroxyl group of 4-hydroxyindoline is then alkylated using ethyl bromoacetate in the presence of a suitable base to afford the final product. This is a standard Williamson ether synthesis.

The overall reaction scheme is presented below:

Caption: Proposed two-step synthesis of Ethyl 2-(indolin-4-yloxy)acetate.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic route.

Step 1: Synthesis of 4-Hydroxyindoline from 4-Hydroxyindole

This procedure outlines the reduction of 4-hydroxyindole to 4-hydroxyindoline.

Materials:

-

4-Hydroxyindole

-

Sodium borohydride (NaBH₄) or Palladium on carbon (10% Pd-C) and a hydrogen source

-

Methanol (MeOH) or Ethyl acetate (EtOAc)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using Sodium Borohydride):

-

In a round-bottom flask, dissolve 4-hydroxyindole (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxyindoline.

-

The crude product may be purified by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-(indolin-4-yloxy)acetate

This procedure details the O-alkylation of 4-hydroxyindoline.

Materials:

-

4-Hydroxyindoline

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetone or Acetonitrile (MeCN)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxyindoline (1.0 eq) in acetone or acetonitrile, add potassium carbonate (2.0-3.0 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(indolin-4-yloxy)acetate.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. Note that as this is a proposed synthesis, the data are representative examples based on similar reported reactions.

Table 1: Reagents and Reaction Conditions

| Step | Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature (°C) | Time (h) |

| 1 | 4-Hydroxyindole | NaBH₄ | - | Methanol | 0 to RT | 12-24 |

| 2 | 4-Hydroxyindoline | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 4-8 |

Table 2: Expected Yields and Purity

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) (by HPLC) |

| 4-Hydroxyindoline | C₈H₉NO | 135.16 | 70-85 | >95 |

| Ethyl 2-(indolin-4-yloxy)acetate | C₁₂H₁₅NO₃ | 221.25 | 60-75 | >98 |

Table 3: Representative Characterization Data for Ethyl 2-(indolin-4-yloxy)acetate

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 1.2-1.4 (t, 3H, -CH₃), 4.1-4.3 (q, 2H, -OCH₂CH₃), 3.0-3.2 (t, 2H, indoline-H), 3.5-3.7 (t, 2H, indoline-H), 4.6-4.8 (s, 2H, -OCH₂COO-), 6.5-7.2 (m, 3H, Ar-H). |

| ¹³C NMR | δ (ppm): 14.2, 30.5, 47.8, 61.5, 65.8, 105.1, 110.2, 118.5, 128.9, 142.3, 150.6, 169.5. |

| Mass Spec (ESI-MS) | m/z: 222.11 [M+H]⁺ |

| IR (cm⁻¹) | 3350-3450 (N-H stretch), 2850-2950 (C-H stretch), 1750-1760 (C=O ester stretch), 1600-1620 (C=C aromatic stretch), 1200-1250 (C-O ether stretch). |

Note: The characterization data provided are estimations based on the structure and data from analogous compounds[6][7][8][9][10][11][12]. Actual experimental data may vary.

Logical Workflow Diagram

The following diagram illustrates the logical workflow from starting materials to the final purified product, including key processes.

Caption: Logical workflow for the synthesis and purification of Ethyl 2-(indolin-4-yloxy)acetate.

This guide provides a comprehensive framework for the synthesis of Ethyl 2-(indolin-4-yloxy)acetate. Researchers are advised to perform small-scale pilot reactions to optimize conditions for their specific laboratory settings. Standard laboratory safety precautions should be followed at all times.

References

- 1. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

- 2. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 3. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 12. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Experimental Data for Indole Derivatives: A Technical Guide

Disclaimer: As of November 2025, a comprehensive search of scientific literature and chemical databases did not yield specific spectroscopic or synthetic data for Ethyl 2-(indolin-4-yloxy)acetate. This guide has been prepared using available data for a structurally related compound, Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate , to serve as an illustrative example for researchers, scientists, and drug development professionals. The presented data and protocols are intended to demonstrate the expected format and content for such a technical document.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a vast array of biologically active molecules. The characterization of these compounds through spectroscopic methods is fundamental for confirming their structure and purity. This document provides a template for the presentation of such data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

The following tables summarize the key spectroscopic data obtained for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

¹H NMR Data

Table 1: ¹H NMR (DMSO-d₆) Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.3 | t | 3H | CH₃ of ethyl group |

| 4.0 | q | 2H | -CH₂ aliphatic in ethyl group |

| 2.3 | s | 3H | CH₃ |

| 3.4 | s | 2H | -CH₂ |

| 3.7 | s | 3H | -OCH₃ |

| 10.8 | s | 1H | -NH |

| 6.8 | s | 1H | Ar |

| 6.6 | d | 1H | Ar |

| 7.2 | d | 1H | Ar |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

| Chemical Shift (δ) ppm | Assignment |

| 171 | C=O ester |

| 11 | CH₃ in indole |

| 14 | CH₃ of ethyl group |

| 29 | -CH₂ |

| 55 | -OCH₃ |

| 59 | -CH₂ of ethyl group |

| 99, 103, 109, 110, 128, 129, 133, 152 | 8 C, aromatics |

IR Data

Table 3: IR (KBr) Spectroscopic Data for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3317 | N-H stretching |

| 2975–3002 | C-H aromatic stretching |

| 2833–2924 | C-H aliphatic stretching |

| 1728 | C=O ester stretching |

Mass Spectrometry Data

While a specific mass spectrum for Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate was not found in the search results, a high-resolution mass spectrometry (HRMS) result for a similar indole derivative, Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, is presented as an example.

Table 4: Example HRMS (EI) Data for a Related Indole Derivative.

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 352.1059 | 352.1051 |

Experimental Protocols

The following sections detail the general procedures for the synthesis and spectroscopic analysis of indole derivatives, based on common laboratory practices.

General Synthesis Procedure

A common method for the synthesis of indole-based esters involves the Fischer indole synthesis or modifications thereof, followed by appropriate functionalization. For instance, the synthesis of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was achieved through a one-pot reaction involving an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation.[2]

A typical synthetic workflow might involve:

-

Dissolving the starting indole precursor in a suitable solvent (e.g., acetonitrile).

-

Adding the necessary reagents and a base (e.g., triethylamine) at room temperature.

-

Stirring the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified duration.

-

Introducing a second reagent or catalyst (e.g., DBU) to complete the transformation.

-

Quenching the reaction with an aqueous solution (e.g., saturated aqueous NaHCO₃).

-

Extracting the product with an organic solvent (e.g., ethyl acetate).

-

Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure.

-

Purifying the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a target indole derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of an indole derivative.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-(indolin-4-yloxy)acetate and Related Indoline Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide offers a detailed exploration of the anticipated solubility and stability profile of Ethyl 2-(indolin-4-yloxy)acetate. While direct data for this specific molecule is limited, this document extrapolates information from the known behavior of indoline and indole derivatives to provide a robust framework for its characterization. Furthermore, this guide presents standardized, detailed experimental protocols for accurately determining solubility and stability, which are critical for the advancement of drug discovery and development programs. The inclusion of structured data tables and process diagrams aims to facilitate a clear and practical understanding of these essential molecular properties.

Predicted Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Based on the general characteristics of indoline derivatives, the predicted solubility of Ethyl 2-(indolin-4-yloxy)acetate in various solvents is summarized below. Indoline itself is known to have low solubility in water but is soluble in organic solvents like ethanol and ether.[1]

Table 1: Predicted Solubility of Ethyl 2-(indolin-4-yloxy)acetate in Common Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale & Remarks |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Low to Moderate | The indoline core is generally hydrophobic. The ester and ether functionalities may slightly improve aqueous solubility compared to the parent indoline. |

| Simulated Gastric Fluid (SGF) | Low | Expected to be poorly soluble in acidic conditions. | |

| Simulated Intestinal Fluid (SIF) | Low to Moderate | Solubility may be slightly enhanced in the mildly basic conditions of the intestine. | |

| Polar Protic Solvents | Water | Low | Indoline has a reported water solubility of 5 g/L.[2] The larger ethyl acetate substituent may decrease this further. |

| Ethanol, Methanol | Soluble | The polar hydroxyl group of alcohols can interact with the ester and ether moieties, facilitating dissolution. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful solvent for a wide range of organic molecules and is commonly used for preparing stock solutions. |

| Acetonitrile (ACN) | Soluble | ACN is a common solvent in chromatography and is expected to readily dissolve the compound. | |

| Tetrahydrofuran (THF) | Soluble | Another common organic solvent that should effectively solubilize the molecule. | |

| Non-Polar Solvents | Dichloromethane (DCM) | Soluble | The overall non-polar character of the molecule suggests good solubility in chlorinated solvents. |

| Toluene, Hexanes | Moderately Soluble to Low | Solubility will depend on the overall polarity of the molecule. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of Ethyl 2-(indolin-4-yloxy)acetate, two primary methods are employed in drug discovery: kinetic and thermodynamic solubility assays.[3][4]

Kinetic Solubility Assay

This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[3][4][5]

3.1.1 Detailed Experimental Protocol

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[5]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).[3]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (typically 1-2 hours) with shaking.[5][6]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.[3]

-

Quantification (Optional): Alternatively, after incubation, filter the samples to remove any precipitate.[3] The concentration of the dissolved compound in the filtrate is then determined by HPLC-UV or LC-MS/MS analysis against a standard curve.[6][7]

Diagram 1: Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for determining kinetic solubility.

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the "gold standard". It is often used in later stages of drug development.[4][8]

3.2.1 Detailed Experimental Protocol

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., aqueous buffer) in a glass vial.[9]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][4]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[10] Care must be taken to avoid filter-related compound loss.[10]

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[10][11]

Diagram 2: Experimental Workflow for Thermodynamic Solubility Assay

Caption: Workflow for determining thermodynamic solubility.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13] These studies also help in developing stability-indicating analytical methods.[14][15]

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at room temperature, or elevated temperature (e.g., 60°C) if no degradation is observed.[16][17] | Hydrolysis of the ethyl ester to the corresponding carboxylic acid. |

| Base Hydrolysis | 0.1 M NaOH at room temperature, or elevated temperature (e.g., 60°C).[16][17] | Rapid hydrolysis of the ethyl ester to the carboxylic acid. Potential for other base-catalyzed reactions. |

| Oxidation | 3-30% H₂O₂ at room temperature. | Oxidation of the indoline ring, particularly at the nitrogen or electron-rich positions on the aromatic ring. |

| Thermal Degradation | Dry heat at elevated temperatures (e.g., 10°C increments above accelerated stability conditions, such as 50°C, 60°C).[12][16] | General decomposition, potentially leading to a variety of degradation products. |

| Photostability | Exposure to a combination of UV and visible light (ICH Q1B guidelines).[18] | Photolytic cleavage or rearrangement reactions. |

Detailed Experimental Protocol for Forced Degradation

-

Sample Preparation: Prepare solutions of Ethyl 2-(indolin-4-yloxy)acetate in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, the solid compound is used.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period. The goal is to achieve 5-20% degradation.[17]

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.[19] This method must be able to separate the parent compound from all degradation products.[14][15]

-

Peak Purity and Mass Balance: Assess the purity of the parent peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to ensure that all degradation products are accounted for.

Diagram 3: Logical Flow for Forced Degradation and Stability-Indicating Method Development

Caption: Workflow for forced degradation studies.

Conclusion

While specific data for Ethyl 2-(indolin-4-yloxy)acetate remains to be experimentally determined, this guide provides a comprehensive framework for its anticipated solubility and stability characteristics based on the well-understood chemistry of the indoline scaffold. The detailed experimental protocols for kinetic and thermodynamic solubility, alongside a robust strategy for forced degradation studies, offer a clear path for the thorough physicochemical characterization of this and other novel indoline derivatives. The successful application of these methodologies is fundamental to making informed decisions in the drug development process.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Indoline CAS#: 496-15-1 [m.chemicalbook.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. lubrizolcdmo.com [lubrizolcdmo.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijtsrd.com [ijtsrd.com]

- 15. scispace.com [scispace.com]

- 16. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. onyxipca.com [onyxipca.com]

- 19. chromatographyonline.com [chromatographyonline.com]

Technical Guide: Potential Biological Activity of Ethyl 2-(indolin-4-yloxy)acetate

A comprehensive review of available scientific literature reveals no specific data or studies pertaining to the biological activity of Ethyl 2-(indolin-4-yloxy)acetate. This suggests that the compound may be novel, has not been the subject of published research, or is described under a different chemical identifier.

However, to fulfill the user's request for an in-depth technical guide, this document will instead focus on a structurally related and well-characterized indole derivative, Indomethacin , as a representative example. Indomethacin, chemically known as 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid, is a potent non-steroidal anti-inflammatory drug (NSAID).[1] This guide will adhere to the requested format, providing a detailed overview of its biological activity, experimental protocols, and relevant signaling pathways, thereby serving as a template for how such a guide for "Ethyl 2-(indolin-4-yloxy)acetate" would be structured if data were available.

Indole derivatives, as a class of compounds, are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and pharmaceuticals.[2][3][4] They are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5]

Overview of Indomethacin's Biological Activity

Indomethacin primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mechanism of Action: COX Inhibition

The primary mechanism of action of Indomethacin involves the non-selective inhibition of both COX-1 and COX-2 isoenzymes.[1] By blocking the active site of these enzymes, Indomethacin prevents the synthesis of prostaglandins and other pro-inflammatory mediators.

Quantitative Data on Biological Activity

The following table summarizes key quantitative data regarding the inhibitory activity of Indomethacin against COX enzymes.

| Enzyme | IC₅₀ (μM) | Assay Type | Reference |

| COX-1 | 0.1 | Whole blood assay | [PMID: 9562380] |

| COX-2 | 1.8 | Whole blood assay | [PMID: 9562380] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

This section details a representative experimental protocol for evaluating the COX inhibitory activity of a compound like Indomethacin.

In Vitro COX Inhibition Assay (Whole Blood Assay)

This assay measures the inhibition of prostaglandin E₂ (PGE₂) production in human whole blood.

Materials:

-

Heparinized human whole blood

-

Test compound (e.g., Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

PGE₂ ELISA kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

COX-1 Activity:

-

Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

-

Blood is allowed to clot by the addition of PBS for 1 hour at 37°C.

-

The serum is separated by centrifugation.

-

PGE₂ levels in the serum are quantified using a commercial ELISA kit.

-

-

COX-2 Activity:

-

Aliquots of heparinized whole blood are incubated with LPS (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression.

-

The blood is then treated with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

-

PGE₂ levels are measured in the plasma after centrifugation using a commercial ELISA kit.

-

-

Data Analysis:

-

The percentage of inhibition of PGE₂ production is calculated for each concentration of the test compound relative to the vehicle control.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

While there is no available information on the biological activity of Ethyl 2-(indolin-4-yloxy)acetate , the provided guide on Indomethacin serves as a comprehensive template for the type of in-depth technical information required by researchers and drug development professionals. The indole scaffold is a promising starting point for the discovery of new therapeutic agents, and further investigation into novel derivatives is warranted. Should research on "Ethyl 2-(indolin-4-yloxy)acetate" become available, a similar guide could be constructed to detail its specific biological profile.

References

- 1. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN NEW INDOLE DERIVATIVES VIA THE UTILITY OF 2-ACETYLINDOLE [journals.ekb.eg]

An In-depth Technical Guide to the Mechanism of Action of Indoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a heterocyclic aromatic compound, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique three-dimensional, non-planar structure enhances water solubility compared to its indole counterpart and is present in a multitude of natural and synthetic compounds with significant therapeutic value.[3] Indoline derivatives have demonstrated a remarkable breadth of pharmacological activities, engaging with a wide array of biological targets to exert effects ranging from anticancer and neuroprotective to anti-inflammatory and antiviral.[2][3][4] This versatility has made the indoline nucleus a focal point for the design and discovery of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the primary mechanisms of action for indoline-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Mechanisms of Action

Indoline-based compounds combat cancer through diverse and potent mechanisms, including the disruption of cellular division, modulation of critical signaling pathways, and induction of programmed cell death.[5][6]

Inhibition of Tubulin Polymerization

A primary anticancer strategy for many indole and indoline derivatives is the disruption of microtubule dynamics.[7] Microtubules are essential cytoskeletal polymers crucial for forming the mitotic spindle during cell division.[7][8] By inhibiting tubulin polymerization, these compounds arrest the cell cycle, typically in the G2/M phase, and induce apoptosis.[8][9] Many synthetic indole-based derivatives have been shown to bind to the colchicine binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[8][9]

Caption: Indoline compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Modulation of Key Signaling Pathways

Indoline and its parent indole compounds can deregulate multiple cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.

-

PI3K/Akt/mTOR/NF-κB Pathway: Natural compounds like indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), are known to deregulate the PI3K/Akt/mTOR signaling pathway.[10] This pathway is a central regulator of cell growth, survival, and metabolism. Inhibition of this pathway can suppress tumor growth, inhibit invasion and angiogenesis, and even reverse drug resistance.[10]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that regulates cell proliferation and apoptosis.[11][12] Indole alkaloids have been shown to exert anticancer effects by modifying MAPK signaling, making it a promising target for indole-based therapies.[11]

Caption: Indoline compounds can inhibit the PI3K/Akt/mTOR pathway to reduce cancer cell survival.

Neuroprotective and Neurological Mechanisms

Derivatives of indoline have been extensively investigated for treating neurodegenerative diseases, particularly Alzheimer's disease.

Cholinesterase Inhibition

A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[13] This is achieved by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13][14] Carbamate derivatives of indoline have been developed as potent inhibitors of both AChE and BuChE.[13] The carbamate moiety binds covalently to the enzyme's active site, leading to a prolonged inhibition.[13]

Dopamine Receptor Modulation

Certain indolin-2-one derivatives have been synthesized and identified as potent and selective ligands for dopamine receptors, particularly the D4 subtype.[15] One such compound exhibited a high binding affinity with a Ki value of 0.5 nM for the D4 receptor, suggesting its potential as a therapeutic agent for neurological conditions involving dopaminergic signaling.[15]

Antioxidant Activity

Oxidative stress is a major contributing factor to the pathology of neurodegenerative diseases.[13] Indoline-3-propionic acid and its derivatives have demonstrated significant antioxidant properties, acting as scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13][14] The anilinic-type amino group in the indoline structure is thought to facilitate its oxidation, making it a more potent reducing agent and antioxidant than the corresponding indole structure.[13]

Anti-inflammatory Mechanisms

The indoline scaffold is also a promising backbone for the development of novel anti-inflammatory agents.

Dual 5-LOX/sEH Inhibition

Inflammation involves complex biochemical pathways, including the arachidonic acid (AA) cascade.[16] Two key enzymes in this cascade are 5-lipoxygenase (5-LOX), which produces pro-inflammatory leukotrienes, and soluble epoxide hydrolase (sEH), which degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[16][17] Indoline-based compounds have been identified as dual inhibitors of both 5-LOX and sEH.[16][17] This multitarget approach is a promising strategy, as it simultaneously blocks a pro-inflammatory pathway while stabilizing anti-inflammatory mediators.[16]

Caption: Indoline compounds dually inhibit 5-LOX and sEH to produce an anti-inflammatory effect.

Other Pharmacological Activities

The therapeutic potential of the indoline scaffold extends to other areas:

-

α1-Adrenoceptor Antagonism: Indoline derivatives have been developed as potent and selective antagonists of the α1A-adrenoceptor.[18][19] This is the primary mechanism for drugs used to treat benign prostatic hyperplasia (BPH), as blocking these receptors in the prostate and bladder neck leads to smooth muscle relaxation and improved urinary flow.[19]

-

HIV-1 Fusion Inhibition: Bis-indole derivatives have been investigated as small-molecule inhibitors of HIV-1 entry.[20][21] They are designed to target the gp41 protein, a key component of the viral fusion machinery, thereby preventing the virus from fusing with and entering host cells.[20]

Quantitative Data Summary

The following tables summarize the reported biological activities of various indoline-based compounds.

Table 1: Anticancer Activity of Indoline-Based Compounds (Tubulin Inhibition)

| Compound Class | Target Cancer Cells | IC50 Value | Tubulin Polymerization IC50 | Reference |

|---|---|---|---|---|

| Fused Indole Derivative (21) | Various Human Cancer Cells | 22 - 56 nM | 0.15 ± 0.07 µM | [8] |

| Indole Derivative (5m) | Four Cancer Cell Lines | 0.11 - 1.4 µM | 0.37 ± 0.07 µM | [8] |

| TMP Analogue (1k) | MCF-7 | 4.5 ± 1 nM | 0.58 ± 0.06 µM | [8] |

| Bis-Indole (Indirubin) | HeLa | 40 µM | - | [8] |

| Arylthioindole (St. 17) | Various Cancer Cell Lines | Nanomolar range | 0.67 µM | [9] |

| Quinoline-Indole (St. 43) | Various Cancer Cell Lines | < 10 nM | 2.09 µM |[9] |

Table 2: Cholinesterase Inhibitory Activity of Indoline-Based Compounds

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Indoline Carbamate (120) | Acetylcholinesterase (AChE) | 0.4 µM | [13][14] |

| Indoline Carbamate (94) | Acetylcholinesterase (AChE) | 1.2 µM | [13][14] |

| Indolinone Derivative (3c) | Acetylcholinesterase (AChE) | 0.44 nM |[22] |

Table 3: Anti-inflammatory Activity of Indoline-Based Compounds

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Indoline Derivative (73) | 5-LOX | 0.41 ± 0.01 µM | [16][17] |

| Indoline Derivative (73) | sEH | 0.43 ± 0.10 µM |[16][17] |

Table 4: Receptor Binding and Antagonist Activity of Indoline-Based Compounds

| Compound | Target Receptor | Activity | Value | Reference |

|---|---|---|---|---|

| Indolin-2-one (4c) | Dopamine D4 | Binding Affinity (Ki) | 0.5 nM | [15] |

| Indoline Derivative (R)-14r | α1A-Adrenoceptor | Antagonist IC50 | 2.7 nM | [19] |

| Indoline Derivative (R)-23l | α1A-Adrenoceptor | Antagonist IC50 | 1.9 nM |[19] |

Key Experimental Protocols

The mechanisms of action described are elucidated through a variety of in vitro and cell-based assays.

Tubulin Polymerization Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by measuring the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.

Methodology:

-

Preparation: Purified bovine or porcine brain tubulin is prepared at a concentration of 1-2 mg/mL in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Incubation: The tubulin solution is pre-incubated on ice with various concentrations of the test compound or a control vehicle (e.g., DMSO).

-

Initiation: Polymerization is initiated by raising the temperature to 37°C.

-

Monitoring: The change in absorbance at 340 nm or fluorescence is monitored over time (e.g., 30-60 minutes) using a temperature-controlled spectrophotometer or fluorometer.

-

Analysis: The initial rate of polymerization or the extent of polymerization at a fixed time point is calculated. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This is a colorimetric assay to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is quantified spectrophotometrically at 412 nm.

Methodology:

-

Preparation: The assay is performed in a 96-well plate using a phosphate buffer (pH 8.0).

-

Pre-incubation: AChE enzyme is pre-incubated with various concentrations of the indoline test compound for a set period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: DTNB and the substrate ATCh are added to the wells to start the reaction.

-

Measurement: The absorbance at 412 nm is measured at regular intervals for several minutes using a microplate reader.

-

Analysis: The rate of the reaction (change in absorbance over time) is calculated. The percentage of inhibition for each compound concentration is determined relative to a control without an inhibitor. The IC50 value is calculated from the dose-response curve.

Caption: Experimental workflow for the colorimetric Ellman's assay to measure AChE inhibition.

Cell Viability (MTT) Assay

Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the indoline compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

-

Measurement: The absorbance of the solubilized formazan is measured on a microplate reader, typically at a wavelength of 570 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]

- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of Indoline Scaffolds in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – The indoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive review of recent advancements in the application of indoline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. This guide adheres to stringent data presentation and visualization standards to facilitate comparative analysis and experimental replication.

Anticancer Activity of Indoline Derivatives

Indoline derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key cellular processes such as tubulin polymerization and protein kinase activity. Their ability to induce apoptosis and disrupt cell cycle progression in cancer cells makes them a compelling class of compounds for oncological research.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative indoline derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline (HNPMI) | MCF-7 (Breast) | 64.10 | EGFR inhibitor | [1] |

| HNPMI | SkBr3 (Breast) | 119.99 | EGFR inhibitor | [1] |

| Indole-based Caffeic Acid Amide 3j | HCT116 (Colon) | 50.98 | Free radical scavenger | [2] |

| Indole-based Caffeic Acid Amide 3m | HCT116 (Colon) | 67.64 | Free radical scavenger | [2] |

| Indolin-2-one derivative 1c | HCT-116 (Colon) | <1 | Microtubule destabilization | [3] |

| Indolin-2-one derivative 1h | HCT-116 (Colon) | <1 | Not specified | [3] |

| Indolin-2-one derivative 1c | MDA-MB-231 (Breast) | Potent inhibitor | Microtubule destabilization | [3] |

| Indolin-2-one derivative 2c | MDA-MB-231 (Breast) | Potent inhibitor | Not specified | [3] |

| Indole-chalcone derivative 12 | Various | 0.22 - 1.80 | Tubulin polymerization inhibitor | [4] |

| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | Tubulin polymerization inhibitor | [4] |

| N-ethyl-3-acetylindole chalcone derivatives | MDA-MB-231 (Breast) | 13 - 19 | Not specified | [4] |

| Indole-3-carbinol | H1299 (Lung) | 449.5 | ROS induction, apoptosis | [3] |

| Evodiamine | HepG2 (Liver) | ~1 | Cell cycle arrest (G2/M), apoptosis | [3] |

| Evodiamine | SMMC-7721 (Liver) | ~1 | Cell cycle arrest (G2/M), apoptosis | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

Materials:

-

Indoline derivative compounds

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indoline derivatives in complete DMEM. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: Indoline Derivatives Targeting the PI3K/Akt/mTOR Pathway

Several indole and indoline derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor progression.[5]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indoline derivatives.

Antimicrobial Activity of Indoline Derivatives

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Indoline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, often through mechanisms distinct from existing antibiotics, such as the disruption of bacterial cell membranes and inhibition of biofilm formation.[6][7]

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative indoline derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole 2c | Staphylococcus aureus (MRSA) | 3.125 | [8] |

| Indole-triazole 3d | Staphylococcus aureus (MRSA) | 3.125 | [8] |

| Indole-triazole 3h | Staphylococcus aureus (MRSA) | 6.25 | [8] |

| Indole-thiadiazole 2c | Bacillus subtilis | 3.125 | [8] |

| Indole-triazole 3c | Bacillus subtilis | 3.125 | [8] |

| Indole-triazole 3d | Candida krusei | 3.125 | [8] |

| 5-iodoindole | Acinetobacter baumannii (XDRAB) | 64 | [9] |

| 3-methylindole | Acinetobacter baumannii (XDRAB) | 64 | [9] |

| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | 512 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11][12]

Materials:

-

Indoline derivative compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the indoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of indoline derivatives.

Caption: Workflow for antimicrobial susceptibility testing of indoline derivatives.

Neuroprotective Activity of Indoline Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Indoline derivatives have emerged as promising neuroprotective agents due to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[13][14]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective effects of indoline derivatives are often assessed by their ability to protect neuronal cells from oxidative stress-induced cell death.

| Compound | Cell Line | Neurotoxin | Protection Assay | Result | Reference |

| Indoline-phenolic derivative 12 | SH-SY5Y | H₂O₂ | MTT Assay | 79.98% viability | [14] |

| Indoline-phenolic derivative 13 | SH-SY5Y | H₂O₂ | MTT Assay | 76.93% viability | [14] |

| Indoline-phenolic derivative 21 | SH-SY5Y | H₂O₂ | MTT Assay | 89.41% viability | [14] |

| NC009-1 | HMC3 (Microglia) | MPP+ | NO, IL-1β, IL-6, TNF-α reduction | Significant reduction | [15] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a common in vitro method to evaluate the neuroprotective effects of indoline derivatives against oxidative stress.[14]

Materials:

-

Indoline derivative compounds

-

Human neuroblastoma SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS

-

Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., MPP+, 6-OHDA)

-

MTT solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in complete DMEM/F12 medium.

-

Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of the indoline derivatives for 1-2 hours.

-

Induction of Neurotoxicity: Induce oxidative stress by adding a neurotoxin (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.

-

Data Analysis: Compare the viability of cells treated with the indoline derivative and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Signaling Pathway: Nrf2-ARE Pathway in Neuroprotection

The Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Some indole and indoline derivatives have been shown to exert their neuroprotective effects by activating this pathway, leading to the expression of antioxidant enzymes.[16]

Caption: Activation of the Nrf2-ARE pathway by indoline derivatives.

Anti-inflammatory Activity of Indoline Derivatives

Chronic inflammation is implicated in a wide range of diseases. Indoline derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways such as NF-κB.[17]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of indoline derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Ursolic acid-indole derivative UA-1 | RAW 264.7 | 2.2 | [18] |

| Indoline carbamate derivative 25 | RAW 264.7 | pM range | [19] |

| Indoline carbamate derivative 26 | RAW 264.7 | pM range | [19] |

| Indoline carbamate derivative 29 | RAW 264.7 | pM range | [19] |

| Indoline-based dual 5-LOX/sEH inhibitor 73 | - | 0.41 (5-LOX), 0.43 (sEH) | [20] |

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines a standard in vitro assay to assess the anti-inflammatory activity of indoline derivatives.

Materials:

-

Indoline derivative compounds

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent for NO determination

-

ELISA kits for TNF-α and IL-6 quantification

-

96-well plates

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in 96-well plates. After 24 hours, pre-treat the cells with different concentrations of the indoline derivatives for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

-

Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production by the indoline derivatives compared to the LPS-stimulated control.

Signaling Pathway: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some indoline derivatives, exert their effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[17]

Caption: Inhibition of the NF-κB signaling pathway by indoline derivatives.

Conclusion

The indoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities and the potential for synthetic modification make indoline derivatives attractive candidates for the development of new therapeutics. This technical guide provides a snapshot of the current landscape, highlighting the significant potential of these compounds in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. Further exploration of structure-activity relationships, mechanisms of action, and in vivo efficacy will be crucial in translating the promise of indoline derivatives into clinical realities.

References

- 1. Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4'-methylphenyl) methyl) indoline in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Ethyl 2-(indolin-4-yloxy)acetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(indolin-4-yloxy)acetate is a chemical compound containing an indoline scaffold, a common motif in pharmacologically active molecules. This guide provides a summary of its chemical properties and a detailed, proposed synthesis protocol. Due to the limited availability of public data, this document focuses on the chemical characteristics and a plausible synthetic route, providing a foundation for further research and development.

Chemical Data Summary

The key quantitative data for Ethyl 2-(indolin-4-yloxy)acetate are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 947382-57-2 | Publicly available chemical databases |

| Molecular Weight | 221.25 g/mol | Calculated from molecular formula |

| Molecular Formula | C₁₂H₁₅NO₃ | Deduced from chemical structure |

Proposed Synthesis Protocol

Step 1: Synthesis of 4-Hydroxyindoline

The synthesis of the 4-hydroxyindoline precursor can be achieved through various reported methods for synthesizing 4-hydroxyindoles, followed by reduction of the indole ring. One potential route involves the cyclization of a suitable precursor.

Experimental Protocol:

-

Preparation of the Precursor: A common method for the synthesis of 4-hydroxyindoles involves the palladium-catalyzed cyclization of ortho-vinyl anilines.

-

Cyclization Reaction: The ortho-vinyl aniline precursor is dissolved in an appropriate organic solvent, such as toluene or DMF.

-

A palladium catalyst, for example, Pd(OAc)₂, along with a suitable ligand like PPh₃, is added to the reaction mixture.

-

The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 4-hydroxyindole.

-

Reduction to 4-Hydroxyindoline: The resulting 4-hydroxyindole is then reduced to 4-hydroxyindoline. A common method for this reduction is catalytic hydrogenation.

-

4-hydroxyindole is dissolved in a solvent such as ethanol or methanol.

-

A catalyst, typically Palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-hydroxyindoline.

Step 2: O-Alkylation of 4-Hydroxyindoline to Yield Ethyl 2-(indolin-4-yloxy)acetate

This step involves the Williamson ether synthesis, where the hydroxyl group of 4-hydroxyindoline reacts with ethyl bromoacetate.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydroxyindoline (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile, a base is added. A suitable base would be potassium carbonate (K₂CO₃, 2-3 equivalents) to deprotonate the phenolic hydroxyl group.

-

The mixture is stirred at room temperature for 30 minutes.

-

Addition of Alkylating Agent: Ethyl bromoacetate (1.1-1.5 equivalents) is then added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and stirred for several hours (typically 4-24 hours), with the progress of the reaction monitored by TLC.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining inorganic impurities.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.

-

The crude product, Ethyl 2-(indolin-4-yloxy)acetate, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the final, pure compound.

Synthesis Workflow

The logical relationship of the proposed synthesis is illustrated in the following diagram.

Caption: Proposed two-step synthesis workflow for Ethyl 2-(indolin-4-yloxy)acetate.

Disclaimer: The experimental protocols provided are proposed based on general chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

Signaling Pathways and Biological Activity

As of the date of this document, there is no publicly available information regarding the specific biological activity or associated signaling pathways for Ethyl 2-(indolin-4-yloxy)acetate. Further research is required to elucidate its pharmacological profile. Researchers interested in this compound are encouraged to perform in vitro and in vivo studies to determine its potential therapeutic applications.

Application Notes and Protocols for Ethyl 2-(indolin-4-yloxy)acetate in Cell Culture

For research, scientific, and drug development professionals.

Introduction

Ethyl 2-(indolin-4-yloxy)acetate is a synthetic compound belonging to the indoline class of molecules. Indole and its derivatives are known to be privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Given the therapeutic potential of related indole compounds, this document provides a representative experimental protocol for evaluating the effects of Ethyl 2-(indolin-4-yloxy)acetate in a cell culture setting, with a focus on its potential as an anticancer agent.

Disclaimer: The following protocols and data are representative and based on the activities of structurally similar indole derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Postulated Mechanism of Action

Many indole derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action for Ethyl 2-(indolin-4-yloxy)acetate, based on related compounds, involves the inhibition of protein kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR), and downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways. Disruption of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Data Presentation

The following table summarizes hypothetical IC50 values for Ethyl 2-(indolin-4-yloxy)acetate against a panel of human cancer cell lines, based on data reported for analogous indole derivatives.[3][4][5][6][7]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 8.5 |

| MDA-MB-231 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 12.8 |

| HCT116 | Colon Cancer | 9.3 |

| PC-3 | Prostate Cancer | 18.7 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3) are obtained from a reputable cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Preparation of Stock Solution

-

Compound: Ethyl 2-(indolin-4-yloxy)acetate.

-

Solvent: Dissolve the compound in sterile dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

-

Storage: Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with serial dilutions of Ethyl 2-(indolin-4-yloxy)acetate (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-